molecular formula C16H24N2O2 B1307442 Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate CAS No. 1022605-11-3

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate

Cat. No. B1307442
M. Wt: 276.37 g/mol
InChI Key: KDBWMCGWFKBCFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, and is substituted with tert-butyl and p-tolyl groups, which can influence its physical and chemical properties as well as its reactivity .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which could serve as a scaffold for chiral ligands and peptide nucleic acids (PNAs) . Another study described the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, leading to the synthesis of 3,4-disubstituted pyridine derivatives with a tert-butyl group . Additionally, the synthesis of optical isomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, was achieved through chiral column chromatography and used in the study of antilipidemic agents .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles, which are structurally similar to the tert-butyl pyrrolidin-3-ylcarbamate, has been studied using X-ray crystallography, NMR, and calorimetric methods. These studies have provided insights into the buttressing effect of the tert-butyl substituent on the molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate compounds has been explored in various chemical reactions. For example, the enantioselective nitrile anion cyclization to substituted pyrrolidines has been used to synthesize N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, demonstrating the potential for creating chiral centers . The Kulinkovich–Szymoniak cyclopropanation reaction has also been scaled up for the synthesis of a tert-butyl carbamate derivative, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds have been characterized through various analytical techniques. For instance, the crystal structure and vibrational analysis of tert-butyl N-acetylcarbamate were studied, revealing insights into the molecular packing and interactions within the crystal lattice . Additionally, the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provided detailed structural information .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

The tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate compound, used as an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, has been synthesized through an efficient and scalable process. The synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials, offering a practical approach to production (Li et al., 2012).

Chemical Properties and Reactivity

tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been studied for its reactivity, particularly in Diels-Alder reactions. The compound's structure and reactivity play a significant role in various chemical processes, highlighting its importance in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Molecular Structure Analysis

The study of 4-tert-butylpyrazoles has provided insights into molecular structures, tautomers, and crystal packing. The research emphasizes the importance of N–H···N hydrogen bonds and the buttressing effect of a 4-tert-butyl substituent in defining the structural properties of such compounds (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBWMCGWFKBCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393554
Record name tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate

CAS RN

1022605-11-3
Record name tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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